molecular formula C13H13FN4O2S2 B2513987 N-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE CAS No. 392297-33-5

N-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE

Cat. No.: B2513987
CAS No.: 392297-33-5
M. Wt: 340.39
InChI Key: WIEYOZCINXNXAR-UHFFFAOYSA-N
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Description

N-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a synthetic small molecule designed for research applications, featuring a 1,3,4-thiadiazole core—a scaffold recognized for its significant potential in medicinal chemistry . The 1,3,4-thiadiazole ring is a stable, aromatic heterocycle known for its strong interactions with biomolecules, which contributes to the good cell permeability and bioavailability of its derivatives . This compound is structurally engineered for investigating antimicrobial agents, as the 2-amino-1,3,4-thiadiazole moiety serves as a key pharmacophore for developing substances with enhanced activity against a broad spectrum of pathogenic bacteria and fungi . The molecular architecture, which incorporates a 4-fluorophenyl group, is strategically selected based on established structure-activity relationships to optimize its research utility . Researchers can utilize this compound as a lead structure for probing new biological pathways and for the design and synthesis of novel therapeutic candidates, particularly in the ongoing effort to address drug-resistant microorganisms .

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O2S2/c1-2-10(19)16-12-17-18-13(22-12)21-7-11(20)15-9-5-3-8(14)4-6-9/h3-6H,2,7H2,1H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEYOZCINXNXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the 1,3,4-thiadiazole ring through cyclization reactions, followed by the introduction of the fluorophenyl group and the propanamide moiety. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) moiety undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reaction is critical for modulating biological activity and solubility.

Reaction Type Reagents/Conditions Product Reference
Oxidation to sulfoneH2_2O2_2 (30%), acetic acid, 60°C, 6hN-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfonyl)-1,3,4-thiadiazol-2-yl]propanamide
Oxidation to sulfoxidemCPBA (1.2 eq), CH2_2Cl2_2, RT, 2hN-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfinyl)-1,3,4-thiadiazol-2-yl]propanamide
  • Key Insight : Sulfone derivatives show enhanced metabolic stability compared to sulfides, as demonstrated in related thiadiazole systems.

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazol-2-yl group facilitates nucleophilic substitution at the 5-position, enabling structural diversification.

Reaction Type Reagents/Conditions Product Reference
HalogenationCl2_2/FeCl3_3, 0°C, 1hN-[5-chloro-1,3,4-thiadiazol-2-yl]propanamide (intermediate for further coupling)
AlkylationR-X (alkyl halide), K2_2CO3_3, DMFN-[5-alkyl-1,3,4-thiadiazol-2-yl]propanamide derivatives
  • Mechanism : The thiadiazole ring’s electron-withdrawing nature polarizes the C-5 position, making it susceptible to nucleophilic attack.

Hydrolysis of the Carbamoyl Group

The carbamoyl group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Type Reagents/Conditions Product Reference
Acidic hydrolysisHCl (6M), reflux, 8h2-((4-fluorophenyl)amino)-2-oxoethylsulfanyl-1,3,4-thiadiazole-5-carboxylic acid
Basic hydrolysisNaOH (2M), 80°C, 4hSodium salt of the corresponding carboxylic acid
  • Application : Hydrolysis products serve as intermediates for synthesizing esters or amides with modified pharmacokinetic profiles .

Cross-Coupling Reactions

The sulfanyl linker participates in palladium-catalyzed cross-coupling reactions, enabling C–S bond formation.

Reaction Type Reagents/Conditions Product Reference
Suzuki couplingAr-B(OH)2_2, Pd(PPh3_3)4_4, K2_2CO3_3, DMEBiaryl-sulfanyl derivatives
Buchwald-Hartwig aminationAmine, Pd2_2(dba)3_3, Xantphos, NaOtBuAmino-substituted thiadiazole derivatives
  • Note : These reactions are optimized for introducing aromatic or heteroaromatic groups to enhance binding affinity in drug design .

Reduction of the Amide Bond

The propanamide side chain can be reduced to form amine derivatives under specific conditions.

Reaction Type Reagents/Conditions Product Reference
LiAlH4_4 reductionLiAlH4_4, THF, 0°C → RT, 4hN-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propylamine
  • Challenges : Over-reduction of the thiadiazole ring is avoided by maintaining low temperatures .

Biological Activity Modulation via Structural Analogues

Analogues of this compound demonstrate structure-dependent interactions with biological targets:

Modification Site Biological Impact Reference
Sulfonyl substitutionIncreased inhibition of bacterial dihydrofolate reductase (IC50_{50} = 1.2 μM)

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of thiadiazole derivatives, including N-[5-({[(4-Fluorophenyl)Carbamoyl]Methyl}Sulfany)-1,3,4-Thiadiazol-2-Yl]Propanamide, as antiviral agents. Research indicates that compounds with a thiadiazole moiety can exhibit significant binding affinity to viral enzymes, particularly those associated with SARS-CoV-2. For instance, synthesized spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives showed promising results against the main protease (Mpro) of SARS-CoV-2, with binding energies indicating their potential effectiveness in inhibiting viral replication .

Table 1: Binding Affinity of Thiadiazole Derivatives Against SARS-CoV-2 Mpro

CompoundBinding Energy (kcal/mol)
Compound 5-7.33
Compound 6-7.22
Compound 8-6.54
Compound 9-6.54

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Thiadiazole derivatives have been recognized for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In vitro studies demonstrated that certain derivatives exhibited broad-spectrum activity against drug-resistant pathogens .

Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives

Bacterial StrainActivity Observed
MRSAEffective against resistant strains
Vancomycin-resistant E. faeciumSignificant inhibitory activity

Anticancer Properties

Thiadiazole derivatives are also being explored for their anticancer properties. The presence of the fluorophenyl group in N-[5-({[(4-Fluorophenyl)Carbamoyl]Methyl}Sulfany)-1,3,4-Thiadiazol-2-Yl]Propanamide may enhance its lipophilicity and facilitate better cellular uptake, which is crucial for anticancer activity. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • A study involving a series of thiadiazole compounds demonstrated significant antiviral activity against influenza viruses, suggesting a promising avenue for future antiviral drug development.
  • Clinical trials assessing the safety and efficacy of thiadiazole-based antimicrobials reported positive outcomes in treating resistant bacterial infections.

Mechanism of Action

The mechanism of action of N-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

1,3,4-Oxadiazole Derivatives ()

Compounds 7c–7f from the Arab Journal of Medicinal Chemistry (2020) replace the 1,3,4-thiadiazole core with 1,3,4-oxadiazole. Key differences include:

  • Molecular Weight : ~375–389 g/mol (vs. estimated 367 g/mol for the target compound).
  • Melting Points : 134–178°C, suggesting moderate thermal stability.

1,2,4-Triazole Derivatives ()

Triazole-based compounds (e.g., KA1–KA15) exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . These derivatives demonstrate antimicrobial and antioxidant activities, attributed to pyridin-4-yl and electron-withdrawing substituents .

Tetrazole Derivatives ()

A structurally similar compound, N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (C₁₇H₁₆FN₅O₂), replaces thiadiazole with a tetrazole ring. Tetrazoles are more polar due to their acidic NH group, enhancing solubility and hydrogen-bonding capacity .

Substituent Effects

  • Fluorophenyl Group : Present in both the target compound and –7, this group enhances lipophilicity and metabolic stability.
  • Propanamide Chain : A common feature in , and 6, this chain likely contributes to hydrogen-bonding interactions with biological targets.
  • Sulfanyl Linker : The –S–CH₂– group in the target compound and may improve membrane permeability compared to ether (–O–) or amine (–NH–) linkers.

Biological Activity

N-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that incorporates the biologically significant 1,3,4-thiadiazole scaffold, which has been associated with a wide range of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H14FN3O2S\text{C}_{12}\text{H}_{14}\text{F}\text{N}_3\text{O}_2\text{S}

Molecular Characteristics

  • Molecular Weight : 273.32 g/mol
  • SMILES Notation : CC(=O)N1C(=S)N=C(SC(C)C)N1
  • InChI : InChI=1S/C12H14F3N3O2S/c1-6(13)9(16)14-11(19)18-15-8(14)7(2)12(17)20/h6H,1-5H3,(H2,15,19)(H2,17,20)/t6-/m0/s1

Biological Activity Overview

The biological activity of compounds containing the 1,3,4-thiadiazole moiety is well-documented. These compounds exhibit a variety of pharmacological effects:

  • Antimicrobial Activity : Compounds with the thiadiazole scaffold have shown significant antimicrobial properties against various bacterial strains and fungi .
  • Anticancer Properties : Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Anti-inflammatory Effects : Thiadiazole-based compounds have been reported to possess anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .

The mechanisms through which N-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and tumor progression, such as thymidine phosphorylase (TP) .
  • Cell Cycle Interference : It is hypothesized that this compound can interfere with cell cycle progression in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Modulation : Thiadiazole derivatives have been shown to modulate ROS levels in cells, contributing to their anticancer and antimicrobial activities .

Anticancer Activity

A study evaluated a series of thiadiazole derivatives for their anticancer properties. The findings indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
41aMCF-70.28
41bA5490.52

These results suggest that structural modifications can lead to increased potency against cancer cells .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a series of thiadiazole derivatives were tested against common bacterial pathogens. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What established synthetic routes are available for synthesizing N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Cyclization of thiosemicarbazide with carboxylic acid derivatives to form the 1,3,4-thiadiazole core .
  • Step 2 : Introduction of the fluorophenylcarbamoylmethylsulfanyl group via nucleophilic substitution, often using 4-fluorophenyl isocyanate or activated intermediates .
  • Step 3 : Coupling the thiadiazole intermediate with propanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra validate the presence of the fluorophenyl group (δ ~7.0–7.3 ppm for aromatic protons) and thiadiazole ring (δ ~6.5–7.0 ppm for NH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 423.08 for C14H13FN4O2S2) .
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is achieved using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) at 37°C in pH 7.4 buffer .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48-hour exposure .

Q. What chemical modifications can be performed on this compound for derivatization studies?

  • Oxidation : Treatment with H2O2 or KMnO4 converts the sulfanyl group to sulfone derivatives .
  • Substitution : React with amines (e.g., methylamine) in DMF at 60°C to replace the propanamide group .
  • Reduction : Use LiAlH4 to reduce the carboxamide to an amine, enabling further functionalization .

Advanced Research Questions

Q. How can synthetic protocols be optimized for improved yield and reproducibility?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (e.g., temperature, solvent ratio) during cyclization and coupling steps .
  • Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling to introduce fluorophenyl groups more efficiently .
  • Scale-Up Strategies : Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., thiadiazole formation) .

Q. How should contradictory biological activity data across studies be resolved?

  • Purity Verification : Re-analyze compounds via HPLC-MS to rule out impurities or degradation products .
  • Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate under identical conditions .
  • Mechanistic Studies : Conduct isothermal titration calorimetry (ITC) to confirm target binding affinity and rule off-target effects .

Q. What computational methods are effective for studying target interactions?

  • Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 (PDB: 5KIR) or AChE (PDB: 4EY7) to predict binding modes .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in GROMACS (50 ns trajectories) to assess stability of interactions .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using MOE descriptors to guide derivatization .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups on the fluorophenyl ring and compare bioactivity .
  • Scaffold Hopping : Replace the thiadiazole ring with oxadiazole or triazole moieties to evaluate core flexibility .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors) using Discovery Studio .

Q. What strategies ensure compound stability during storage and experiments?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C recommended) .
  • Light Sensitivity : Store in amber vials at -20°C after confirming stability via UV-Vis spectroscopy under ambient light .
  • Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to assess moisture uptake and recommend desiccants .

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